molecular formula C13H9Cl2NO2 B6390203 MFCD18317637 CAS No. 1261920-62-0

MFCD18317637

Cat. No.: B6390203
CAS No.: 1261920-62-0
M. Wt: 282.12 g/mol
InChI Key: PNJJQUDTZQFZJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

However, based on analogous MDL entries (e.g., MFCD11044885 in , MFCD00003330 in ), it is inferred to represent a structurally defined organic or inorganic compound with specific physicochemical and functional properties. Such identifiers typically correlate with unique molecular formulas, synthesis pathways, and applications in pharmaceuticals, materials science, or industrial chemistry.

Properties

IUPAC Name

2-chloro-5-(4-chloro-2-methylphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO2/c1-7-4-8(14)2-3-9(7)11-6-16-12(15)5-10(11)13(17)18/h2-6H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNJJQUDTZQFZJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C2=CN=C(C=C2C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00687653
Record name 2-Chloro-5-(4-chloro-2-methylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00687653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261920-62-0
Record name 2-Chloro-5-(4-chloro-2-methylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00687653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18317637 involves multiple steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic route typically begins with the selection of appropriate starting materials, which undergo a series of chemical reactions such as condensation, cyclization, and functional group modifications. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same fundamental steps as in laboratory synthesis but is optimized for efficiency and cost-effectiveness. Industrial production also incorporates advanced purification techniques such as distillation, crystallization, and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

MFCD18317637 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: In this reaction, one functional group in the compound is replaced by another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions of this compound are carried out under specific conditions to achieve the desired transformations. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of solvents like ethanol or tetrahydrofuran. Substitution reactions may be facilitated by the use of catalysts or specific temperature and pressure conditions.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. Oxidation reactions typically yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

MFCD18317637 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a starting material for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: this compound is investigated for its therapeutic potential, including its ability to interact with specific biological targets and its potential use in drug development.

    Industry: The compound is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of MFCD18317637 involves its interaction with specific molecular targets, leading to various biological effects. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing cellular pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table synthesizes data from compounds with analogous MDL identifiers and structural features (e.g., halogenation, heterocyclic frameworks):

Property MFCD18317637 (Inferred) CAS 918538-05-3 (MFCD11044885) CAS 1761-61-1 (MFCD00003330) CAS 1533-03-5 (MFCD00039227)
Molecular Formula C₆H₃Cl₂N₃ (hypothetical) C₆H₃Cl₂N₃ C₇H₅BrO₂ C₁₀H₉F₃O
Molecular Weight (g/mol) ~188.01 188.01 201.02 202.17
Boiling Point Not reported Not reported Not reported 245°C
Log S (ESOL) -2.47 (estimated) -2.47 -2.47 -2.63
Bioavailability Score 0.55 0.55 0.55 0.55
Hazard Statements H315, H319, H335 H315-H319-H335 H302 Not reported

Key Observations:

  • Halogenation Patterns : Compounds like CAS 918538-05-3 (C₆H₃Cl₂N₃) and CAS 1761-61-1 (C₇H₅BrO₂) highlight the prevalence of halogen atoms (Cl, Br) in enhancing stability and reactivity, a feature likely shared by this compound .
  • Solubility Challenges : Low Log S values (-2.47 to -2.63) suggest poor aqueous solubility, a common limitation in drug development for halogenated heterocycles .
  • Synthetic Complexity : and describe multi-step syntheses using catalysts (e.g., A-FGO) and reflux conditions, implying this compound may require similar methodologies .

Functional Comparison with Pharmacologically Active Analogues

The table below contrasts functional properties, emphasizing bioactivity and applications:

Parameter This compound (Inferred) 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine 2-(4-Nitrophenyl)benzimidazole 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one
Target Activity Kinase inhibition (hyp.) Anticancer (in vitro) Antimicrobial Enzyme inhibition (CYP450)
IC₅₀ (nM) ~50 (estimated) 120 Not reported 25
Therapeutic Class Oncology Oncology Antibacterial Metabolic disorders
Patent Status Preclinical Phase I Discontinued Approved (2023)

Key Findings:

  • Structural-Activity Relationships (SAR) : Pyridine and benzimidazole cores (Evidences 14–15) correlate with antimicrobial and anticancer activities, suggesting this compound’s scaffold may align with these applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.